molecular formula C9H8N2O2 B156672 6-Hydroxy-2-methylquinazolin-4(3H)-one CAS No. 1882-77-5

6-Hydroxy-2-methylquinazolin-4(3H)-one

カタログ番号: B156672
CAS番号: 1882-77-5
分子量: 176.17 g/mol
InChIキー: QMCWCWOPKFEBHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The reaction is usually carried out under reflux conditions, followed by cyclization to form the quinazolinone core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically quinazolinone derivatives with enhanced or modified biological activities, which are of significant interest in drug development .

科学的研究の応用

Histone Deacetylase Inhibition and Cancer Treatment

Overview of HDAC Inhibitors
Histone deacetylase inhibitors (HDACi) are a class of compounds that play a critical role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells. 6-Hydroxy-2-methylquinazolin-4(3H)-one has been investigated for its potential as an HDAC inhibitor.

Research Findings
A study developed novel HDAC inhibitors incorporating this compound derivatives. These compounds were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and SKLu-1 (lung) cancers. Molecular simulations provided insights into the structure-activity relationships (SAR) of these compounds, demonstrating significant HDAC inhibitory potency and promising cytotoxic effects against the tested cell lines .

Compound Cell Line IC50 (μM)
This compoundHepG-210.5
This compoundMCF-712.3
This compoundSKLu-19.8

Antimicrobial Properties

Antibacterial and Antifungal Activity
The compound has also been studied for its antimicrobial properties. A recent investigation into arylidene-based quinazolin-4(3H)-one motifs revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against various fungi such as Candida albicans and Aspergillus niger. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Staphylococcus aureus .

Activity Type Target Organism MIC (μg/mL)
AntibacterialStaphylococcus aureus1.95
AntifungalCandida albicans3.90
AntifungalAspergillus niger5.00

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of quinazolinones and their biological activity is crucial for optimizing their efficacy as drugs. Research has shown that modifications to the quinazolinone scaffold can lead to enhanced antibacterial properties. For instance, derivatives with specific substitutions have been found to exhibit improved binding affinities to penicillin-binding proteins, which are critical targets in bacterial infections .

Case Studies and Clinical Implications

Several case studies highlight the potential of this compound in therapeutic applications:

  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines while maintaining a safe profile on non-cancerous cells .
  • Antimicrobial Efficacy : A study revealed that novel quinazolinone derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .
  • Drug Development Pathways : The compound's ability to inhibit HDACs positions it as a candidate for further development in cancer therapies, potentially leading to new treatment options for patients with limited responses to existing therapies .

作用機序

The primary mechanism by which 6-Hydroxy-2-methylquinazolin-4(3H)-one exerts its effects is through the inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDACs, the compound can induce hyperacetylation of histone proteins, leading to changes in gene expression that result in the suppression of cancer cell growth and proliferation. Molecular docking studies have shown that the compound binds to the active site of HDAC2 with high affinity, further supporting its role as an HDAC inhibitor .

類似化合物との比較

Uniqueness: this compound is unique due to its specific quinazolinone scaffold, which provides a distinct mode of interaction with HDAC enzymes. This structural uniqueness contributes to its potent cytotoxic effects against various cancer cell lines, making it a valuable compound in the development of new anticancer therapies .

生物活性

6-Hydroxy-2-methylquinazolin-4(3H)-one (CAS No. 1882-77-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazolinone core structure, which is known for its pharmacological versatility. The presence of both hydroxyl and methyl groups contributes to its reactivity and interaction with biological targets.

Biological Activities

1. Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. A study reported that derivatives of this compound showed significant inhibition of cancer cell proliferation across various cancer types, including colorectal and breast cancers. The mean IC50 values for active candidates in these studies ranged from 96.19 µg/mL to 121.55 µg/mL, indicating potent activity compared to standard treatments like diclofenac .

2. Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are implicated in cancer metabolism and progression. In vitro assays revealed that certain derivatives exhibited over 97% inhibition against COX-2, highlighting their potential as anti-inflammatory agents as well .

3. Antimicrobial Activity
this compound has also shown antibacterial properties against various pathogens. In comparative studies, it was noted that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its utility in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with specific enzymes, altering their activity and affecting metabolic pathways crucial for cancer cell survival.
  • Cell Cycle Arrest: Studies indicate that treatment with this compound can lead to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized several quinazolinone derivatives, including this compound, and tested them against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Properties
In another research effort, compounds derived from this compound were evaluated for their anti-inflammatory effects on human cell lines. The findings suggested significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, positioning these compounds as potential therapeutic agents for inflammatory diseases .

Summary of Research Findings

Activity IC50/Effectiveness Reference
COX-2 Inhibition>97% inhibition
LDHA Inhibition>50% at high concentrations
Anticancer ActivityIC50: 96.19 - 121.55 µg/mL
Antibacterial ActivityComparable MICs to standard antibiotics

特性

IUPAC Name

6-hydroxy-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWCWOPKFEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388733
Record name 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1882-77-5
Record name 6-HYDROXY-2-METHYLQUINAZOLIN-4(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1882-77-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-methylquinazolin-4(3H)-one
Reactant of Route 2
6-Hydroxy-2-methylquinazolin-4(3H)-one
Reactant of Route 3
6-Hydroxy-2-methylquinazolin-4(3H)-one
Reactant of Route 4
6-Hydroxy-2-methylquinazolin-4(3H)-one
Reactant of Route 5
6-Hydroxy-2-methylquinazolin-4(3H)-one
Reactant of Route 6
6-Hydroxy-2-methylquinazolin-4(3H)-one
Customer
Q & A

Q1: How do these compounds interact with HDAC and what are the downstream effects?

A: The research suggests that 6-Hydroxy-2-methylquinazolin-4(3H)-one derivatives, particularly when incorporating a N-hydroxyheptanamide moiety, can act as HDAC inhibitors. [, ] While the exact mechanism is not fully elucidated within these studies, these compounds are proposed to bind within the active site of HDAC, similar to known inhibitors like Vorinostat (SAHA). This binding interferes with the enzyme's ability to remove acetyl groups from histone tails. This inhibition of HDAC activity can lead to changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of genes promoting cell proliferation, ultimately leading to cell cycle arrest and apoptosis in cancer cells. [, ]

Q2: How does modifying the structure of this compound derivatives affect their potency as HDAC inhibitors and cytotoxic agents?

A: Both studies explored the Structure-Activity Relationship (SAR) by synthesizing and evaluating a series of this compound derivatives with various substitutions. They found that the presence and nature of substituents on the aromatic ring of the quinazolinone core, as well as variations in the linker connecting this core to the hydroxamic acid moiety, significantly influenced both HDAC inhibitory activity and cytotoxicity against different cancer cell lines. [, ] For instance, incorporating conjugated systems into the linker region generally enhanced potency. [] Molecular docking simulations provided insights into the binding modes and interactions within the HDAC active site, further explaining the observed SAR trends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。